![molecular formula C5H11N2O5P B14586371 Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate CAS No. 61441-32-5](/img/structure/B14586371.png)
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate is an organic compound with the molecular formula C6H13O6P It is a derivative of hydrazine and contains a dimethoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate can be synthesized through a series of chemical reactions. One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with hydrazine. The reaction typically takes place in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various hydrazine compounds.
Applications De Recherche Scientifique
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and phosphoric acid esters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(diethoxyphosphoryl)acetate
- Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate
- Methyl (oxetan-3-ylidene)acetate
Uniqueness
Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate is unique due to its specific structure, which combines a hydrazine moiety with a dimethoxyphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
61441-32-5 |
|---|---|
Formule moléculaire |
C5H11N2O5P |
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
methyl 2-(dimethoxyphosphorylhydrazinylidene)acetate |
InChI |
InChI=1S/C5H11N2O5P/c1-10-5(8)4-6-7-13(9,11-2)12-3/h4H,1-3H3,(H,7,9) |
Clé InChI |
QPAWQXGXMJHCBE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=NNP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


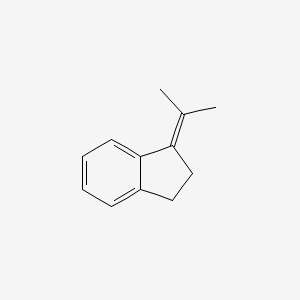

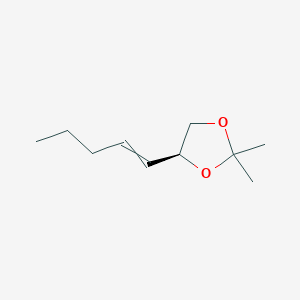
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
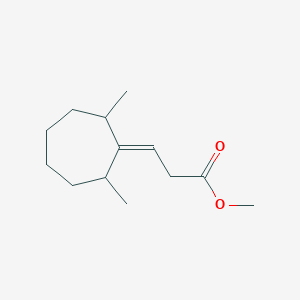
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
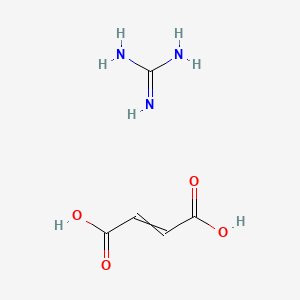
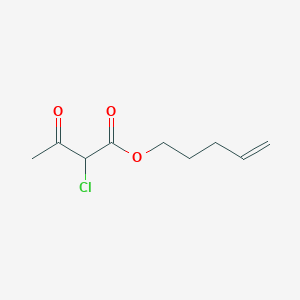
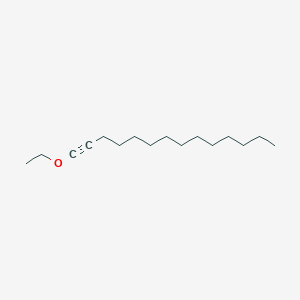

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

